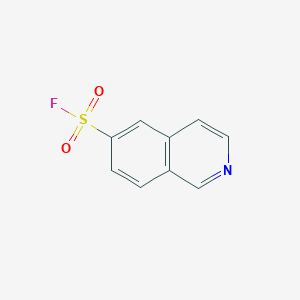
Isoquinoline-6-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline-6-sulfonyl fluoride is a compound with the IUPAC name isoquinoline-6-sulfonyl fluoride . It has a molecular weight of 211.22 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of fluorinated isoquinolines, such as Isoquinoline-6-sulfonyl fluoride, has been greatly developed over the last decade . The methodologies can be classified into three major groups :- The direct introduction of fluorine (or CF3 group) onto the isoquinoline ring .
- The construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
- The simultaneous installation of an isoquinoline framework and a fluorine substituent .
Molecular Structure Analysis
The InChI code for Isoquinoline-6-sulfonyl fluoride is1S/C9H6FNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H . Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis
Isoquinoline-6-sulfonyl fluoride is a powder at room temperature .Scientific Research Applications
Fluorinated Isoquinolines
Fluorinated isoquinolines, which include compounds like Isoquinoline-6-sulfonyl fluoride, attract widespread attention as important components of pharmaceuticals and materials . They have unique characteristics such as biological activities and light-emitting properties .
Synthesis Methods
Modern synthetic methodologies for fluorinated isoquinolines, including Isoquinoline-6-sulfonyl fluoride, have been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis .
Biological Probes
Sulfonyl fluoride electrophiles, like Isoquinoline-6-sulfonyl fluoride, have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .
Protease Inhibitors
Sulfonyl fluorides are known to modify not only reactive serines (resulting in their common use as protease inhibitors), but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .
Enzyme Inhibition
Sulfonyl fluoride probes, including Isoquinoline-6-sulfonyl fluoride, could find greater utility in areas such as covalent enzyme inhibition .
Target Identification and Validation
Sulfonyl fluoride probes could be used for target identification and validation in drug discovery .
Mapping of Enzyme Binding Sites
Sulfonyl fluoride probes could be used for mapping enzyme binding sites, substrates, and protein–protein interactions .
Organic Synthesis
Sulfonyl fluorides have found widespread applications in organic synthesis . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Mechanism of Action
Target of Action
The primary target of Isoquinoline-6-sulfonyl fluoride is the DNA gyrase complex , an essential bacterial topoisomerase . This enzyme is an established antibacterial target and plays a crucial role in DNA replication, transcription, and repair .
Mode of Action
Isoquinoline-6-sulfonyl fluoride interacts with its target, the DNA gyrase complex, in a unique way. It occupies an allosteric, hydrophobic pocket in the GyrA subunit of the DNA gyrase . This mode of action is distinct from the clinically used fluoroquinolones or any other gyrase inhibitor reported to date .
Biochemical Pathways
The interaction of Isoquinoline-6-sulfonyl fluoride with the DNA gyrase complex affects the DNA supercoiling process , which is essential for various DNA transactions . The compound’s allosteric inhibition of the DNA gyrase complex disrupts this process, leading to downstream effects on bacterial DNA replication and transcription .
Result of Action
The result of Isoquinoline-6-sulfonyl fluoride’s action is the inhibition of the DNA gyrase complex, leading to the disruption of bacterial DNA replication and transcription . This results in potent antibacterial activity, particularly against fluoroquinolone-resistant clinical isolates of Escherichia coli .
Safety and Hazards
Future Directions
The past decade has witnessed remarkable growth of catalytic transformations in organic sulfur (VI) fluoride chemistry . Sulfonyl fluorides are expected to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .
properties
IUPAC Name |
isoquinoline-6-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTGZNFRKOIQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1934467-56-7 |
Source


|
| Record name | isoquinoline-6-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

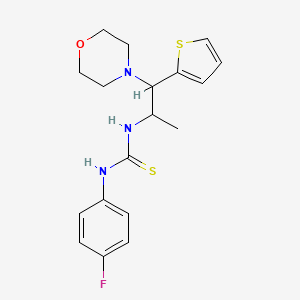
![N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2549697.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2549701.png)
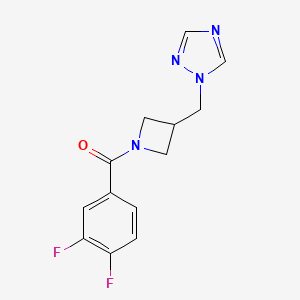
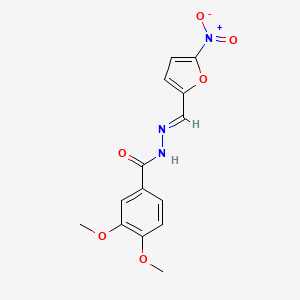
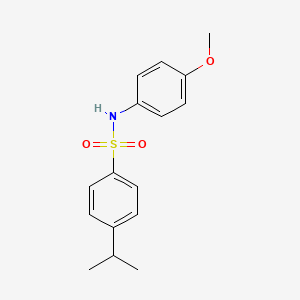
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2549709.png)

![o-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2549711.png)
![N-(4-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2549712.png)
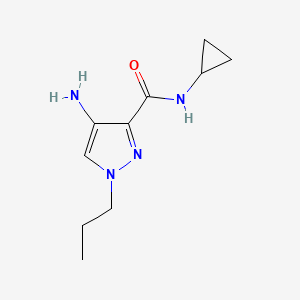
![5-methyl-6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2549714.png)
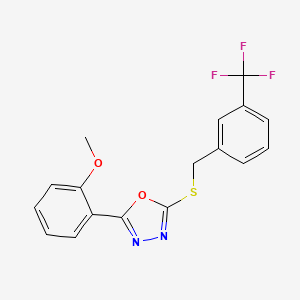
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549716.png)